molecular formula C22H16BrFN2O2 B2434833 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533887-70-6

4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Numéro de catalogue: B2434833
Numéro CAS: 533887-70-6
Poids moléculaire: 439.284
Clé InChI: SRTJACMWGVMESL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16BrFN2O2 and its molecular weight is 439.284. The purity is usually 95%.
BenchChem offers high-quality 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(2-bromobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2O2/c23-18-9-5-4-8-16(18)22(28)26-13-20(27)25-19-11-10-15(24)12-17(19)21(26)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTJACMWGVMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the class of benzodiazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H16BrFN2O\text{C}_{19}\text{H}_{16}\text{BrF}\text{N}_2\text{O}

This structure includes a bromobenzoyl group and a fluorine atom, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that benzodiazepine derivatives exhibit anticancer properties . For instance, compounds similar to 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can inhibit cell proliferation in solid tumors and induce apoptosis through mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Anticancer Activity of Benzodiazepine Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induction of Apoptosis
Compound BHeLa8.0Cytokine Modulation
4-(2-bromobenzoyl)-7-fluoro...A549TBDTBD

Antimicrobial Activity

Benzodiazepine derivatives have also been studied for their antimicrobial properties . While the activity can vary significantly among different compounds, some derivatives have shown promising results against specific bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of Selected Benzodiazepines

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
4-(2-bromobenzoyl)-7-fluoro...TBDTBD

The biological activity of benzodiazepines is primarily mediated through their interaction with the GABA-A receptor , enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased neuronal inhibition, which is beneficial for treating anxiety disorders and seizures.

Additionally, modifications to the benzodiazepine structure can lead to variations in receptor affinity and selectivity, influencing their therapeutic efficacy and side effect profiles .

Case Studies

  • Case Study on Anticancer Effects : A study evaluating a series of benzodiazepine derivatives found that certain modifications increased cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in enhancing anticancer activity.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial effects of benzodiazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds exhibited significant antibacterial activity, others showed minimal effects, suggesting a structure-dependent relationship.

Q & A

Q. What are the key challenges in synthesizing 4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including acylation of a benzodiazepine core with 2-bromobenzoyl chloride. A critical challenge is managing competing side reactions, such as over-acylation or halogen displacement. To optimize:

  • Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the benzoyl chloride intermediate.
  • Employ bases like triethylamine (2–3 equivalents) to neutralize HCl byproducts and stabilize reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to halt the reaction at the acylation stage, avoiding decomposition .

Q. How can the purity of this compound be validated, and what analytical methods are recommended?

Purity validation requires orthogonal techniques:

  • HPLC-MS : To confirm molecular weight (C₂₂H₁₆BrFN₂O₂; expected [M+H]⁺ = 463.04) and detect impurities.
  • ¹H/¹³C NMR : Verify substituent positions (e.g., bromobenzoyl at C4, fluorine at C7). For example, the fluorine atom induces distinct splitting patterns in aromatic proton signals.
  • Elemental Analysis : Confirm stoichiometry (e.g., Br% ≈ 17.2%) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-bromobenzoyl vs. 2,4-dichlorobenzoyl in analogs) influence receptor binding affinity in benzodiazepine derivatives?

Comparative studies suggest that bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may alter van der Waals interactions with GABAA receptor pockets. For example:

  • 2-Bromobenzoyl : Enhances lipophilicity (logP ≈ 3.5), potentially improving blood-brain barrier penetration.
  • 2,4-Dichlorobenzoyl : Higher electronegativity may strengthen dipole interactions but reduce metabolic stability.
    Methodology: Perform molecular docking simulations (e.g., AutoDock Vina) and correlate with in vitro receptor-binding assays (IC₅₀ values) .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 50–88%) for similar dibenzodiazepines?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions.
  • Catalyst loading : Palladium-catalyzed cyclizations (as in ) require precise Pd(OAc)₂ concentrations (1–2 mol%) to balance efficiency and cost.
    Resolution: Design a fractional factorial experiment (e.g., varying solvent, temperature, and catalyst) with ANOVA analysis to identify dominant variables .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound during preclinical studies?

Follow the INCHEMBIOL framework ():

  • Phase 1 (Abiotic) : Measure hydrolysis half-life (pH 7.4, 37°C) and photodegradation kinetics (UV-Vis spectroscopy).
  • Phase 2 (Biotic) : Use Daphnia magna or algal models (OECD 201/202 guidelines) to determine EC₅₀ for acute toxicity.
  • Bioaccumulation : Calculate logKow and BCF (bioconcentration factor) via octanol-water partitioning .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistent spectroscopic data (e.g., NMR signal splitting) in structural elucidation?

Inconsistencies may arise from dynamic effects (e.g., rotational isomerism in the benzodiazepine ring). Solutions:

  • Variable Temperature NMR : Cool to −40°C to "freeze" conformers and simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.
  • Bootstrap Resampling : Quantify confidence intervals for small-sample datasets (n < 10).
  • ANCOVA : Adjust for covariates like animal weight or baseline GABA activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.